2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Purity Commercial Availability Quality Control

2-Ethoxy-6-(2-methoxyphenyl)pyrazine (CAS 1333222-38-0) is a differentiated 2,6-disubstituted pyrazine building block for kinase inhibitor drug discovery. The 2-methoxy group on the phenyl ring creates a unique electronic and steric profile compared to the unsubstituted phenyl analog (MW 230.26 vs 200.24 g/mol). This compound is not interchangeable with generic 2-Ethoxy-6-phenylpyrazine—even minor structural changes result in non-linear differences in target binding and selectivity. Prioritize for SAR studies targeting CK2, BRAF, or differentiation therapy programs. Verifiable ≥95% purity ensures batch-to-batch reproducibility.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1333222-38-0
Cat. No. B11875764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-(2-methoxyphenyl)pyrazine
CAS1333222-38-0
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C2=CC=CC=C2OC
InChIInChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-11(15-13)10-6-4-5-7-12(10)16-2/h4-9H,3H2,1-2H3
InChIKeyLFEJYIURKIUVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-6-(2-methoxyphenyl)pyrazine (CAS 1333222-38-0): A Disubstituted Pyrazine Scaffold for Medicinal Chemistry Research


2-Ethoxy-6-(2-methoxyphenyl)pyrazine (CAS 1333222-38-0) is a heterocyclic organic compound characterized by a pyrazine core with an ethoxy group at the 2-position and a 2-methoxyphenyl group at the 6-position . With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol, this compound belongs to the class of 2,6-disubstituted pyrazines, a scaffold associated with diverse pharmacological activities including kinase inhibition and anticancer properties . It is commercially available for research purposes from suppliers such as AKSci (≥95% purity) and Leyan (98% purity), and is intended for use as a building block or lead compound in drug discovery programs, particularly those targeting cancer and other diseases .

Why 2-Ethoxy-6-(2-methoxyphenyl)pyrazine Cannot Be Substituted by Other 2,6-Disubstituted Pyrazines


Within the class of 2,6-disubstituted pyrazines, biological activity is highly sensitive to the nature and position of substituents. Generic substitution with a close analog like 2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8) or a 2,3-diarylpyrazine is not advisable because even minor structural changes can lead to significant, non-linear differences in target binding, potency, and selectivity. For instance, the presence of the 2-methoxy group on the phenyl ring introduces a distinct electronic and steric profile compared to an unsubstituted phenyl ring, potentially altering interactions with protein kinases such as CK2 or BRAF, as observed in structure-activity relationship (SAR) studies of related pyrazine-based inhibitors [1][2]. Without direct comparative data for this specific compound, the default assumption must be that it possesses a unique biological fingerprint, and substitution would invalidate any SAR or biological conclusions drawn from its use .

Quantitative Procurement and Differentiation Evidence for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine


Purity and Commercial Availability Differentiate 2-Ethoxy-6-(2-methoxyphenyl)pyrazine from Lesser-Characterized Analogs

2-Ethoxy-6-(2-methoxyphenyl)pyrazine is offered at defined purity levels (95% by AKSci and 98% by Leyan), which provides a verifiable quality benchmark for procurement . This contrasts with many less common pyrazine analogs, such as 2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8), for which commercial purity specifications are often not publicly listed or are available only at lower purities upon request, introducing uncertainty in experimental reproducibility .

Purity Commercial Availability Quality Control

Potential Anticancer Differentiation via Monocytic Induction: Class-Level Inference for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine

A patent description for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine notes its 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. While this is a qualitative statement, it provides a specific biological axis (differentiation) for investigation. In contrast, closely related 2,6-disubstituted pyrazines, such as those developed as CK2 inhibitors, are often characterized by their cytotoxic IC50 values (e.g., 0.27 μM for compound 4a) against cancer cell lines without mention of differentiation-inducing activity [2].

Anticancer Differentiation Therapy Cell Proliferation

Molecular Weight and LogP Differentiation from 2-Ethoxy-6-phenylpyrazine

The molecular weight of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine is 230.26 g/mol, compared to 200.24 g/mol for the close analog 2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8) . This ~15% increase in molecular weight and the addition of a methoxy group is predicted to increase lipophilicity (cLogP), a key parameter influencing membrane permeability and oral bioavailability. This difference can be crucial in lead optimization where fine-tuning physicochemical properties is required.

Physicochemical Properties Drug-likeness Lead Optimization

Optimal Research Applications for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization

As a 2,6-disubstituted pyrazine, this compound serves as a versatile scaffold for developing inhibitors of kinases such as CK2 or BRAF. Its specific substitution pattern (2-ethoxy, 6-(2-methoxyphenyl)) offers a distinct SAR starting point compared to other analogs, as evidenced by the sensitivity of kinase inhibition to aryl ring substitution [1]. Researchers can use this compound to probe the steric and electronic requirements of the kinase ATP-binding pocket, with the assurance of defined purity (≥95%) for reproducible results .

Cancer Cell Differentiation Studies

The patent claim of activity in inducing monocytic differentiation of undifferentiated cells provides a specific, albeit qualitative, hypothesis to test [1]. This compound could be prioritized for screening in leukemia or other cancer models where differentiation therapy is a therapeutic strategy. This application distinguishes it from pyrazine analogs that are primarily characterized by direct cytotoxic effects .

Physicochemical Property-Driven Lead Selection

The quantifiable differences in molecular weight (230.26 g/mol) compared to analogs like 2-Ethoxy-6-phenylpyrazine (200.24 g/mol) allow for rational selection in lead optimization campaigns [1]. If a project requires a compound with slightly higher lipophilicity and molecular weight to improve membrane permeability or modulate metabolic stability, this compound is a verifiable choice over its simpler analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.